Disodium oxybis(decylbenzenesulphonate)
Description
Contextualization within Surfactant Chemistry Research Paradigms
Disodium (B8443419) oxybis(decylbenzenesulphonate) is a specialized anionic surfactant, categorized as an alkyl diphenyl oxide disulfonate. Its defining characteristic is its "Gemini" structure, which consists of two decylbenzenesulphonate moieties connected by an ether linkage. This dual-headed and dual-tailed structure is a key paradigm in modern surfactant research, moving beyond the limitations of traditional single-chain surfactants.
The Gemini (B1671429) structure confers several exceptional properties, including a significantly lower critical micelle concentration (CMC) and greater efficiency in reducing surface and interfacial tension. This means that a lower concentration of the Gemini surfactant is required to achieve the same or even better performance compared to its monomeric counterparts. This enhanced surface activity is a primary driver of research into this class of compounds.
Historical Development and Evolution of Research Focus
The development of alkyl diphenyl oxide sulfonate surfactants, the family to which disodium oxybis(decylbenzenesulphonate) belongs, was a significant advancement in surfactant technology. The general synthesis involves the Friedel-Crafts reaction of an olefin with diphenyl oxide, followed by sulfonation. This process allows for the creation of a mixture of mono- and dialkylated diphenyl oxides, which can be optimized for various applications.
The research focus has since expanded to explore the unique properties conferred by its Gemini structure. Current research is less about the fundamental synthesis and more about the nuanced application and performance of these surfactants in complex systems. The ability to fine-tune the molecular structure, such as the length of the alkyl chains and the nature of the spacer group, has opened up new avenues for creating highly specialized surfactants for targeted applications.
Significance in Interfacial Science and Applied Chemistry
The unique structure of disodium oxybis(decylbenzenesulphonate) gives it significant importance in both interfacial science and applied chemistry. Its ability to efficiently reduce surface tension makes it a powerful wetting agent, emulsifier, and dispersant.
Emulsification and Dispersion:
In applied chemistry, it is widely used in the formulation of a variety of products. It serves as a key ingredient in detergents and cleaning products due to its excellent cleaning and foaming properties. spectrumrx.com In the cosmetics and pharmaceutical industries, it is used to create stable emulsions. spectrumrx.com Its role as a dispersing agent is crucial in the manufacturing of paints and coatings, where it helps to ensure the uniform distribution of pigments and other particles, enhancing the stability and performance of the final product. spectrumrx.com
Interfacial Properties:
At a more fundamental level, in interfacial science, the study of this compound provides insights into the behavior of complex surfactant systems. The interaction of its two head groups and two tail groups at interfaces leads to the formation of unique aggregate structures, such as micelles, vesicles, and bilayers. The study of these structures is critical for understanding and controlling the properties of a wide range of colloidal systems.
The table below summarizes some of the known physicochemical properties of disodium oxybis(decylbenzenesulphonate), which are crucial for its application in various fields.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₈Na₂O₇S₂ | nih.gov |
| Molecular Weight | 654.8 g/mol | nih.gov |
| Physical State | Liquid | nih.gov |
| Appearance | Clear, amber colored liquid | sterile.com |
| pH (5% w/w solution) | 8.0 - 10.5 | |
| Relative Density | 1.15 | |
| Miscibility with Water | Yes |
Current Research Landscape and Future Trajectories for Disodium Oxybis(decylbenzenesulphonate)
The current research landscape for disodium oxybis(decylbenzenesulphonate) is vibrant and expanding, largely driven by the broader interest in Gemini surfactants. The unique properties of these surfactants make them attractive for a range of advanced applications.
Current Research Focus:
Enhanced Oil Recovery (EOR): Anionic Gemini surfactants, like disodium oxybis(decylbenzenesulphonate), are being investigated for their potential in EOR. Their ability to significantly lower interfacial tension between oil and water can help to mobilize and recover more oil from reservoirs.
Nanomaterial Synthesis: Gemini surfactants are being used as templates or stabilizers in the synthesis of nanoparticles. Their self-assembly properties can be harnessed to control the size and shape of the resulting nanomaterials.
Biomedical Applications: The interaction of Gemini surfactants with biological membranes is an active area of research. Their ability to disrupt lipid bilayers suggests potential applications in drug delivery systems and as antimicrobial agents. spectrumrx.com
Advanced Formulations: Researchers are continuously exploring the use of these surfactants in new and improved formulations for a variety of products, from high-performance industrial cleaners to gentle and effective personal care products.
Future Trajectories:
The future of disodium oxybis(decylbenzenesulphonate) and other Gemini surfactants is promising. Key future trends are likely to include:
"Green" Surfactants: There is a growing demand for surfactants derived from renewable resources and with improved biodegradability. Future research will likely focus on developing more environmentally friendly synthesis routes and variations of these surfactants.
Stimuli-Responsive Surfactants: The development of "smart" surfactants that can change their properties in response to external stimuli, such as pH, temperature, or light, is a major goal. This would allow for the creation of highly controllable and targeted systems for a variety of applications.
Computational Modeling: The use of computational tools to predict the properties and behavior of surfactants is becoming increasingly important. This will allow for the more rapid and efficient design of new Gemini surfactants with specific desired properties.
Structure
2D Structure
Properties
CAS No. |
70146-13-3 |
|---|---|
Molecular Formula |
C32H48Na2O7S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
YEQDPGNXYXJTLM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Disodium Oxybis Decylbenzenesulphonate Production
Advanced Synthesis Routes and Innovations for Disodium (B8443419) Oxybis(decylbenzenesulphonate)
The synthesis of disodium oxybis(decylbenzenesulphonate) involves sophisticated chemical transformations aimed at maximizing yield and purity. Innovations in this field focus on optimizing each step of the production chain.
Optimization of Decylbenzenesulfonic Acid Formation Pathways
The initial step in the production of disodium oxybis(decylbenzenesulphonate) is the sulfonation of decylbenzene to form decylbenzenesulfonic acid. The most common industrial method for this is reaction with sulfur trioxide (SO₃). cosoonchem.com The optimization of this process is critical for achieving high yields and minimizing the formation of unwanted by-products. Key parameters that are typically optimized include reaction temperature, the molar ratio of reactants, and the use of diluents.
For instance, in the sulfonation of linear alkylbenzenes (LAB), the reaction temperature is carefully controlled, often not exceeding 30°C, to prevent side reactions. cosoonchem.com The molar ratio of sulfur trioxide to the alkylbenzene is also a crucial factor, with a slight excess of SO₃ often used to ensure complete conversion. cosoonchem.com
Table 1: Typical Optimized Parameters for Alkylbenzene Sulfonation
| Parameter | Optimized Value/Range | Purpose |
|---|---|---|
| Reaction Temperature | 25-30°C | Minimize by-product formation |
| Molar Ratio (SO₃:Alkylbenzene) | 1.03:1 to 1.05:1 | Ensure complete conversion of the alkylbenzene |
This data is illustrative and based on general linear alkylbenzene sulfonation processes.
Mechanistic Studies of Etherification Processes in Surfactant Synthesis
The formation of the diaryl ether linkage is a pivotal step in the synthesis of disodium oxybis(decylbenzenesulphonate). A common method for creating such linkages is the Ullmann condensation, a copper-catalyzed reaction. wikipedia.orgacs.orgbeilstein-journals.org In the context of this surfactant, this would involve the reaction of a decylbenzenesulfonate with a suitable precursor to form the ether bond.
The mechanism of the Ullmann condensation generally involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with an aryl halide. wikipedia.org Modern variations of this reaction often employ soluble copper catalysts with specific ligands to facilitate the reaction at lower temperatures and with greater efficiency. beilstein-journals.org The choice of solvent and base are also critical parameters that are optimized to achieve high yields.
Table 2: Key Factors in Ullmann-type Etherification
| Factor | Typical Conditions/Reagents | Role in Reaction |
|---|---|---|
| Catalyst | Copper(I) salts (e.g., CuI) | Facilitates the coupling reaction |
| Ligand | Diamines, N,N-dimethylglycine | Improves catalyst solubility and activity |
| Base | Potassium phosphate (B84403) (K₃PO₄) | Activates the hydroxyl group |
This information is based on general Ullmann diaryl ether synthesis and may be adapted for the specific synthesis of disodium oxybis(decylbenzenesulphonate).
Development of Efficient Neutralization and Purification Techniques
The final steps in the production of disodium oxybis(decylbenzenesulphonate) are the neutralization of the sulfonic acid groups and the purification of the final product. Neutralization is typically carried out with a base, most commonly sodium hydroxide, to form the disodium salt. cosoonchem.com The pH of the reaction mixture is carefully controlled to be in the range of 7-8. cosoonchem.com
Purification methods aim to remove unreacted starting materials, by-products, and inorganic salts. Techniques such as extraction and crystallization are commonly employed. For instance, a method for the purification of alkylbenzene sulfonates involves recrystallization from hot water.
Reaction Kinetics and Thermodynamic Analyses in Disodium Oxybis(decylbenzenesulphonate) Synthesis
Understanding the reaction kinetics and thermodynamics of each synthesis step is crucial for process control and optimization.
The sulfonation of alkylbenzenes is a fast and exothermic reaction. hithaldia.in Kinetic studies of linear alkylbenzene sulfonation have shown that the reaction can be modeled as a first-order process. hithaldia.in The rate of reaction is influenced by factors such as temperature, stirring speed, and the concentration of the sulfonating agent. hithaldia.in
The thermodynamics of etherification reactions, such as the Ullmann condensation, are also important considerations. These reactions are typically driven to completion by the formation of a stable salt by-product.
Green Chemistry Principles and Sustainable Approaches in Surfactant Manufacturing
The surfactant industry is increasingly adopting green chemistry principles to reduce its environmental footprint. wikipedia.org This includes the use of renewable feedstocks, the development of more efficient and less hazardous synthetic routes, and the minimization of waste.
In the context of disodium oxybis(decylbenzenesulphonate) production, a key area for green innovation is the use of bio-based decylbenzene. Furthermore, the development of catalytic systems that can operate under milder conditions with higher atom economy is a major focus of research. rsc.orgnih.govmdpi.com
Green chemistry metrics, such as Atom Economy (AE) and the Environmental Factor (E-factor), are used to assess the "greenness" of a chemical process. wikipedia.orgrsc.org A higher AE and a lower E-factor indicate a more environmentally friendly process.
Table 3: Green Chemistry Metrics for a Hypothetical Surfactant Synthesis
| Metric | Definition | Ideal Value |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
These are general green chemistry metrics and their application to the specific synthesis of disodium oxybis(decylbenzenesulphonate) would require detailed process data.
Structure Property Relationships and Molecular Design Principles of Disodium Oxybis Decylbenzenesulphonate
Correlative Studies of Molecular Architecture and Surfactant Functionality
The performance of disodium (B8443419) oxybis(decylbenzenesulphonate) as a surfactant is intricately linked to its molecular components. The length and shape of its alkyl chains, the nature of the ether linkage, and the positioning of the sulfonate groups all play crucial roles in determining its surface activity, aggregation behavior, and interfacial properties.
Influence of Alkyl Chain Length and Topography on Surface Activity
The hydrophobic character of disodium oxybis(decylbenzenesulphonate) is primarily determined by its two decyl (C10) alkyl chains. The length of these chains is a critical factor influencing its surface activity. Generally, for homologous series of surfactants, an increase in the length of the alkyl chain leads to a decrease in the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates known as micelles. researchgate.netnih.gov This trend is observed because longer hydrophobic chains have a greater driving force to be expelled from the aqueous phase, thus favoring micelle formation at lower concentrations. researchgate.net
For instance, studies on similar dialkylated diphenyl ether disulfonates have shown a clear trend of decreasing CMC with increasing alkyl chain length. researchgate.net The topography of the alkyl chains, including their branching and point of attachment to the benzene (B151609) rings, also affects the packing of the surfactant molecules at interfaces, which can influence surface tension reduction and foaming properties.
Below is a table illustrating the effect of alkyl chain length on the Critical Micelle Concentration (CMC) for a series of related disodium monoalkyl diphenyl oxide disulfonates.
| Alkyl Chain Length | Critical Micelle Concentration (CMC) (mol/L) |
| C8 | 7.24 x 10⁻³ |
| C12 | 1.49 x 10⁻³ |
| C16 | 2.09 x 10⁻⁴ |
This data is for disodium monoalkyl diphenyl oxide disulfonates and is presented to illustrate the general principle of the effect of alkyl chain length on CMC. researchgate.net
Role of the Ether Linkage in Micellar Aggregation and Stability
The ether linkage in disodium oxybis(decylbenzenesulphonate) acts as a flexible spacer connecting the two phenyl sulfonate units. This spacer plays a significant role in the aggregation behavior and stability of the micelles. The flexibility of the ether bond allows the two hydrophobic tails to adopt various conformations, which influences the geometry and packing of the micelles. mdpi.com
In gemini (B1671429) surfactants, the nature of the spacer group can affect the CMC and the aggregation number (the number of surfactant molecules in a micelle). For surfactants with flexible spacers, such as an ether group, the spacer can be partially incorporated into the hydrophobic core of the micelle, which can affect its size and shape. The presence of the ether group can also introduce some polarity into the spacer region, which can influence the hydration of the micelle and its interaction with other molecules in solution. acs.org
Impact of Sulfonate Moieties on Interfacial Phenomena and Charge Distribution
The two sulfonate (-SO₃⁻) groups in disodium oxybis(decylbenzenesulphonate) are the hydrophilic head groups responsible for its water solubility and anionic character. The presence of two ionic groups in close proximity creates a high charge density at the interface, which strongly influences interfacial phenomena. mdpi.com This high charge density leads to strong electrostatic repulsion between the head groups, which can affect the packing of the surfactant molecules at interfaces and the curvature of the micelles. mdpi.com
Theoretical Frameworks for Predicting Disodium Oxybis(decylbenzenesulphonate) Performance
To accelerate the design and optimization of surfactants like disodium oxybis(decylbenzenesulphonate), theoretical and computational methods are increasingly being employed. These approaches provide valuable insights into the relationship between molecular structure and surfactant performance, guiding the synthesis of new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Surfactant Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. japsonline.comjapsonline.com In the context of surfactants, QSAR models can be developed to predict properties such as CMC, surface tension, and foaming ability based on molecular descriptors. nih.gov
For gemini surfactants, QSAR studies have been used to correlate their antimicrobial activity with their physicochemical properties. japsonline.comjapsonline.com These models typically use a variety of molecular descriptors, including topological indices, quantum chemical parameters, and hydrophobic and electronic properties, to build a predictive model. The development of robust QSAR models for disodium oxybis(decylbenzenesulphonate) and related compounds could enable the virtual screening of new surfactant structures and the prediction of their performance without the need for extensive experimental work.
Key aspects of QSAR modeling for surfactants include:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each surfactant molecule in the dataset.
Model Development: Statistical methods such as multiple linear regression (MLR) and genetic algorithms (GA) are used to select the most relevant descriptors and build the QSAR model. japsonline.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. japsonline.com
Application of Computational Chemistry and Density Functional Theory (DFT) in Molecular Design
Computational chemistry methods, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and properties of molecules at the atomic level. nih.gov DFT calculations can be used to determine a wide range of properties for surfactants like disodium oxybis(decylbenzenesulphonate), including:
Optimized molecular geometry: Predicting the most stable three-dimensional structure of the molecule.
Charge distribution: Understanding the distribution of partial charges within the molecule, which is crucial for its electrostatic interactions.
Frontier molecular orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity.
Thermodynamic properties: Calculating properties such as enthalpy and entropy of formation.
Rational Design Strategies for Tailored Disodium Oxybis(decylbenzenesulphonate) Applications
The molecular architecture of disodium oxybis(decylbenzenesulphonate) offers a versatile platform for rational design, enabling the customization of its properties to suit specific and demanding applications. Strategic modifications to its hydrophobic tails, aromatic rings, and the ether linkage allow for the fine-tuning of its performance characteristics. These tailored molecular designs are pivotal in optimizing the surfactant's efficacy in complex industrial processes such as emulsion polymerization, enhanced oil recovery (EOR), and specialized cleaning formulations.
A primary strategy in the rational design of this surfactant involves the manipulation of its alkyl chains. The length, branching, and linearity of the two decyl groups significantly influence its solubility, surface activity, and interaction with different phases. For instance, the use of linear alkyl chains generally results in a higher critical micelle concentration (CMC) and greater water solubility, which is advantageous in applications requiring rapid diffusion and surface tension reduction. Conversely, introducing branched alkyl chains can lower the CMC and enhance the surfactant's oil solubilization capacity, a crucial attribute for EOR and degreasing applications.
The positioning of the sulfonate groups on the benzene rings is another critical design parameter. Altering the substitution pattern can impact the molecule's geometry and its packing at interfaces, thereby affecting the interfacial tension (IFT) reduction. Molecular dynamics simulations have shown that surfactants yielding more disordered interfacial films, which can be influenced by the placement of the hydrophilic heads, tend to reduce water/oil IFT more effectively. ucl.ac.uk This principle allows for the design of disodium oxybis(decylbenzenesulphonate) variants with superior performance in creating and stabilizing emulsions.
Furthermore, the ether bridge connecting the two phenyl groups provides both chemical stability and a degree of conformational flexibility. This linkage is more stable than ester linkages found in some other surfactants, making it suitable for high-temperature and high-salinity environments often encountered in EOR. ucl.ac.uk Research into polymeric surfactants has also highlighted that the integration of flexible linkages can improve rheological properties and further reduce interfacial tension. nih.gov
Tailoring for Specific Applications:
Enhanced Oil Recovery (EOR): In EOR, the primary objective is to reduce the IFT between oil and water to mobilize trapped oil. ucl.ac.ukresearchgate.net The design of disodium oxybis(decylbenzenesulphonate) for EOR focuses on achieving ultra-low IFT and maintaining stability under harsh reservoir conditions. This often involves optimizing the alkyl chain structure to balance hydrophobicity and ensuring the sulfonate groups are positioned for maximum interaction at the oil-water interface. The goal is to create a surfactant that can efficiently displace oil from porous rock formations. ucl.ac.uknih.gov
Emulsion Polymerization: For emulsion polymerization, the key is to form stable micelles that act as loci for polymerization and to effectively stabilize the growing polymer particles. The design here prioritizes optimal CMC values and the ability to control particle size. By adjusting the alkyl chain length and linearity, the micelle size and stability can be controlled, which in turn influences the kinetics of the polymerization and the properties of the final latex.
The ability to rationally design and synthesize disodium oxybis(decylbenzenesulphonate) with specific molecular features is a testament to the advancements in surfactant chemistry. These tailored approaches enable the development of high-performance surfactants that meet the precise demands of a wide range of industrial applications.
| Design Strategy | Targeted Molecular Feature | Desired Property Change | Target Application |
| Alkyl Chain Modification | Introduction of branched decyl chains | Lower Critical Micelle Concentration (CMC), Enhanced oil solubilization | Enhanced Oil Recovery (EOR), Industrial Cleaning |
| Use of linear decyl chains | Higher CMC, Increased water solubility | Emulsion Polymerization, Detergents | |
| Sulfonate Group Positioning | Altered substitution pattern on benzene rings | Optimized molecular packing at interfaces, Reduced Interfacial Tension (IFT) | Enhanced Oil Recovery (EOR), Emulsification |
| Ether Linkage Integrity | Inherent chemical stability | High-temperature and high-salinity tolerance | Enhanced Oil Recovery (EOR) in harsh reservoirs |
Interfacial Phenomena and Colloidal Science of Disodium Oxybis Decylbenzenesulphonate Systems
Adsorption Mechanisms at Diverse Interfaces
The efficacy of Disodium (B8443419) oxybis(decylbenzenesulphonate) in various applications is rooted in its ability to adsorb at interfaces, such as solid-liquid and air-liquid boundaries. This adsorption is driven by the amphiphilic nature of the molecule, where the hydrophobic decylbenzene tails seek to minimize contact with water, and the hydrophilic sulfonate groups remain in the aqueous phase.
Solid-Liquid Interfacial Dynamics and Adsorption Isotherms
The adsorption of surfactants onto solid surfaces is a critical phenomenon in processes like detergency, mineral flotation, and lubrication. The interaction between Disodium oxybis(decylbenzenesulphonate) and a solid surface is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, and specific chemical interactions.
The adsorption behavior is often quantified using adsorption isotherms, which relate the amount of adsorbed surfactant on the solid surface to its equilibrium concentration in the bulk solution at a constant temperature. Common isotherm models include the Langmuir and Freundlich isotherms. researchgate.netiosrjournals.org
Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. researchgate.netiosrjournals.org
Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface. researchgate.netiosrjournals.org
Table 1: Adsorption Isotherm Parameters for a Related Anionic Surfactant (Illustrative)
| Isotherm Model | Parameters | Value | Interpretation |
|---|---|---|---|
| Langmuir | Q₀ (mg/g) | 101.01 | Maximum monolayer adsorption capacity researchgate.netiosrjournals.org |
| K_L (L/mg) | 0.065 | Langmuir constant related to adsorption energy iosrjournals.org | |
| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 1.6 | Freundlich constant related to adsorption capacity researchgate.netiosrjournals.org |
| n | 1.6 | Adsorption intensity researchgate.netiosrjournals.org |
Note: Data presented is for Zn²⁺ sorption onto a modified rice husk and serves as an illustrative example of isotherm parameters. researchgate.netiosrjournals.org
Air-Liquid Surface Tension Reduction Kinetics and Equilibrium Studies
A hallmark of surfactants is their ability to reduce the surface tension of water. Disodium oxybis(decylbenzenesulphonate), upon dissolving in water, preferentially migrates to the air-water interface. The hydrophobic tails orient towards the air, while the hydrophilic heads remain in the water. This arrangement disrupts the cohesive energy at the surface, leading to a decrease in surface tension.
The kinetics of surface tension reduction are important for dynamic processes. Initially, the rate of surface tension decrease is controlled by the diffusion of surfactant monomers from the bulk to the subsurface layer and their subsequent adsorption to the surface. As the surface becomes more populated, the process slows down until equilibrium is reached, where the surface tension attains a minimum value. For a related surfactant, sodium dodecylbenzene (B1670861) sulfonate, the surface tension decreases with an increasing concentration until it reaches a plateau at the critical micelle concentration. mdpi.com
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers in the bulk solution begin to self-assemble into organized aggregates called micelles. researchgate.netbeloit.edu This is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic tails and water. umcs.pl
Thermodynamic Aspects of Micelle Formation for Ionic Surfactants
The formation of micelles for ionic surfactants like Disodium oxybis(decylbenzenesulphonate) is a spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°m). umcs.plresearchgate.net The thermodynamic parameters of micellization, including enthalpy (ΔH°m) and entropy (ΔS°m), provide insights into the driving forces of the process.
The relationship between these parameters is given by the equation: ΔG°m = ΔH°m - TΔS°m umcs.pl
For many ionic surfactants, the micellization process is entropy-driven. The increase in entropy primarily results from the release of structured water molecules from around the hydrophobic chains of the surfactant monomers as they aggregate into the micellar core. umcs.pl
Table 2: Thermodynamic Parameters of Micellization for a Representative Anionic Surfactant (Illustrative)
| Thermodynamic Parameter | Symbol | Typical Sign | Driving Force Contribution |
|---|---|---|---|
| Gibbs Free Energy of Micellization | ΔG°m | Negative | Indicates spontaneity of micelle formation researchgate.netresearchgate.net |
| Enthalpy of Micellization | ΔH°m | Varies (often small and can be positive or negative) | Relates to the energetic changes during aggregation |
| Entropy of Micellization | ΔS°m | Positive | Primarily due to the hydrophobic effect and release of water molecules umcs.pl |
Note: This table illustrates the general thermodynamic principles for ionic surfactant micellization.
Influence of Electrolytes and Co-surfactants on Micellar Properties
The micellar properties of ionic surfactants are sensitive to the presence of electrolytes and other surfactants.
Electrolytes: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant like Disodium oxybis(decylbenzenesulphonate) typically leads to a decrease in the CMC. researchgate.netput.ac.irresearchgate.net The added cations from the salt screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. researchgate.net This reduced repulsion facilitates the aggregation of monomers into micelles at a lower concentration. Studies on sodium dodecyl sulfate (B86663) (SDS) have shown that increasing NaCl concentration significantly lowers its CMC. researchgate.net
Table 3: Effect of NaCl on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at 30°C (Illustrative)
| NaCl Concentration (mM) | CMC of SDS (mM) |
|---|---|
| 0 | 8.3 |
| 1.5% (approx. 256 mM) | 1.0 |
Note: Data is for Sodium Dodecyl Sulfate (SDS) and illustrates the general effect of electrolytes on the CMC of anionic surfactants. researchgate.net
Emulsion and Dispersion Stabilization Mechanisms by Disodium Oxybis(decylbenzenesulphonate)
Disodium oxybis(decylbenzenesulphonate) is an effective emulsifier and dispersing agent due to its ability to stabilize droplets or particles in a continuous phase. chemicalbook.com
In an oil-in-water emulsion, the surfactant molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil droplet and their hydrophilic heads extending into the surrounding aqueous phase. youtube.com This creates a protective barrier around the oil droplets, preventing them from coalescing and the emulsion from breaking. The stabilization is achieved through several mechanisms:
Reduction of Interfacial Tension: By adsorbing at the interface, the surfactant lowers the interfacial tension between the oil and water phases, which reduces the energy required to create the large interfacial area of an emulsion.
Electrostatic Repulsion: The negatively charged sulfonate head groups of Disodium oxybis(decylbenzenesulphonate) create a negative surface charge on the oil droplets. This leads to electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing.
Steric Hindrance: The adsorbed surfactant layer provides a physical or steric barrier that also hinders the close approach of droplets. For Gemini (B1671429) surfactants like Disodium oxybis(decylbenzenesulphonate), the two linked hydrophobic tails can create a more robust and densely packed interfacial film, enhancing steric stabilization. acs.orggoogle.com
Modification of Continuous Phase Rheology: At higher concentrations, surfactants can form liquid crystalline phases at the interface or in the continuous phase, which can increase the viscosity of the continuous phase and slow down droplet movement and coalescence. youtube.com
The unique structure of Gemini surfactants often leads to the formation of more stable emulsions compared to their single-chain counterparts due to the potential for stronger interfacial films. acs.org
Emulsion Type and Stability Analysis in Complex Systems
Disodium oxybis(decylbenzenesulphonate), as an anionic gemini surfactant, is an effective emulsifying agent. Its molecular architecture, with two long decylbenzene hydrophobic tails and two anionic sulphonate head groups linked by an oxybis group, allows it to efficiently reduce the interfacial tension between oil and water phases, facilitating the formation of stable emulsions. The stability and type of emulsion formed are influenced by various factors, including the concentration of the surfactant, the oil-to-water ratio, and the presence of other components in the system.
Generally, gemini surfactants are known to form more stable emulsions at lower concentrations compared to their monomeric counterparts. This is attributed to their lower critical micelle concentration (CMC) and their ability to pack more efficiently at the oil-water interface, creating a robust interfacial film that prevents droplet coalescence.
Table 1: Comparative Emulsion Stability of a Cationic Gemini Surfactant and its Monomeric Counterparts This data is for a model system and is intended to illustrate the general behavior of gemini surfactants.
| Surfactant Type | Concentration (relative to CMC) | Emulsion Stability (Arbitrary Units) |
|---|---|---|
| Gemini Surfactant | 1 x CMC | 85 |
| Gemini Surfactant | 2 x CMC | 95 |
| Gemini Surfactant | 4 x CMC | 96 |
| Monomeric Surfactant | 1 x CMC | 60 |
| Monomeric Surfactant | 2 x CMC | 75 |
| Monomeric Surfactant | 4 x CMC | 76 |
The type of emulsion formed (oil-in-water, o/w, or water-in-oil, w/o) is largely determined by the hydrophilic-lipophilic balance (HLB) of the surfactant and the relative volumes of the oil and water phases. Anionic surfactants like disodium oxybis(decylbenzenesulphonate) typically favor the formation of o/w emulsions, where oil droplets are dispersed in a continuous aqueous phase.
Particle Dispersion and Aggregation Prevention in Colloidal Suspensions
The ability of disodium oxybis(decylbenzenesulphonate) to function as an effective dispersing agent is a direct result of its chemical structure. In a colloidal suspension, the surfactant adsorbs onto the surface of the particles, preventing them from aggregating and settling out. This stabilization is achieved through a combination of electrostatic repulsion and steric hindrance.
The two anionic sulphonate head groups provide a strong negative charge to the particle surface. This results in a high zeta potential, which is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value indicates a more stable dispersion.
The two decylbenzene tails, being long and flexible, create a steric barrier around the particles. This physical barrier further prevents close approach and aggregation of the particles. The "gemini" structure enhances this effect compared to single-chain surfactants.
While specific performance data for disodium oxybis(decylbenzenesulphonate) in particle dispersion is limited, studies on other anionic gemini surfactants have demonstrated their superior dispersing capabilities. researchgate.net For instance, in the dispersion of pigments or other inorganic particles, anionic gemini surfactants have been shown to lead to smaller particle sizes and more stable suspensions compared to conventional dispersants.
Table 2: Illustrative Zeta Potential of Dispersed Particles with Anionic Surfactants This data is hypothetical and serves to illustrate the expected trend.
| Dispersant Type | Concentration (wt%) | Particle Type | Resulting Zeta Potential (mV) |
|---|---|---|---|
| Disodium oxybis(decylbenzenesulphonate) | 0.5 | Titanium Dioxide | -45 |
| Disodium oxybis(decylbenzenesulphonate) | 1.0 | Titanium Dioxide | -55 |
| Conventional Anionic Surfactant | 0.5 | Titanium Dioxide | -30 |
| Conventional Anionic Surfactant | 1.0 | Titanium Dioxide | -38 |
The effectiveness of disodium oxybis(decylbenzenesulphonate) as a dispersant is also evident in its excellent lime soap dispersing ability, which is a critical performance attribute in detergent formulations. researchgate.net
Degradation Pathways and Environmental Transformation Studies of Disodium Oxybis Decylbenzenesulphonate
Chemical Degradation Mechanisms of Disodium (B8443419) Oxybis(decylbenzenesulphonate)
Chemical degradation processes, including hydrolysis, oxidation, and photolysis, play a role in the transformation of disodium oxybis(decylbenzenesulphonate) in the environment.
Based on the general stability of the ether and sulfonate functional groups under typical environmental pH and temperature conditions, disodium oxybis(decylbenzenesulphonate) is expected to be hydrolytically stable. The carbon-sulfur bond in the sulfonate group and the ether linkage are generally resistant to hydrolysis in the absence of specific enzymatic or extreme chemical conditions.
Oxidative degradation is a potential pathway for the transformation of disodium oxybis(decylbenzenesulphonate). Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, can initiate the degradation of similar alkylbenzene sulfonates. For linear alkylbenzene sulfonates (LAS), the initial attack is often on the alkyl chain. nih.gov This process typically involves the terminal oxidation of the alkyl chain to form sulfophenyl carboxylates (SPCs). Subsequent oxidation steps can lead to the shortening of the alkyl chain and eventual cleavage of the benzene (B151609) ring. nih.gov
In the case of disodium oxybis(decylbenzenesulphonate), oxidation would likely target the decyl chains and potentially the ether linkage. The degradation of sodium dodecyl benzene sulfonate (SDBS), a related LAS, in constructed wetland-microbial fuel cell systems showed that atoms with greater electronegativity, such as the carbon atoms on the alkyl group and the oxygen atoms on the sulfonic acid group, were prone to oxidation reactions. nih.gov This suggests that the ether oxygen in disodium oxybis(decylbenzenesulphonate) could also be a site for oxidative attack.
Photolytic degradation, particularly in the presence of photosensitizers or through advanced oxidation processes involving UV light, can contribute to the breakdown of alkylbenzene sulfonates. Studies on LAS have demonstrated that UV irradiation, especially in combination with hydrogen peroxide (H₂O₂), can effectively degrade these compounds. nih.govtandfonline.comtandfonline.com The process is generally found to follow pseudo-first-order kinetics. nih.gov The degradation rate of LAS has been shown to be influenced by the wavelength of UV light and the concentration of H₂O₂. tandfonline.com For instance, one study found that a 254 nm UV light source induced a more rapid degradation of LAS compared to a 222 nm source in the absence of H₂O₂. tandfonline.com The addition of H₂O₂ significantly enhances the degradation rate by generating hydroxyl radicals. tandfonline.comtandfonline.com The photolytic degradation of disodium oxybis(decylbenzenesulphonate) is expected to proceed through similar radical-mediated pathways, leading to the cleavage of the alkyl chains and the aromatic rings.
Biotransformation and Biodegradation Potential in Environmental Compartments
Biodegradation is a primary mechanism for the removal of alkylbenzene sulfonates from the environment. The rate and extent of biodegradation are highly dependent on the molecular structure of the surfactant and the prevailing environmental conditions.
The biodegradation of linear alkylbenzene sulfonates (LAS) under aerobic conditions is a well-documented process. wikipedia.org It is initiated by the terminal oxidation of the alkyl chain, a process known as ω-oxidation, followed by the shortening of the chain via β-oxidation. nih.gov This leads to the formation of sulfophenyl carboxylates (SPCs). The final steps involve the desulfonation and cleavage of the aromatic ring, ultimately leading to mineralization. nih.gov Bacterial communities isolated from coastal seawater have demonstrated the ability to completely biodegrade LAS through these sequential steps. nih.govasm.org
While LAS are readily biodegradable under aerobic conditions, their degradation is significantly slower or non-existent under anaerobic conditions. wikipedia.orgscirp.org However, they will rapidly degrade once returned to an oxygenated environment. wikipedia.org The biodegradation of sodium dodecyl benzene sulfonate (SDBS) in integrated constructed wetland-microbial fuel cell systems has been shown to proceed through alkyl chain degradation, desulfonation, and benzene ring cleavage, involving ω, β, and/or α-oxidations and radical attacks, resulting in 19 identified intermediates. nih.gov For disodium oxybis(decylbenzenesulphonate), the presence of two alkyl chains and an ether linkage may present additional complexities for microbial degradation. The ether bond, in particular, may require specific enzymatic activities for its cleavage.
Environmental Fate Modeling and Pathway Analysis
The environmental fate of Disodium oxybis(decylbenzenesulphonate) is governed by a series of complex physical and chemical processes that dictate its distribution and persistence in various environmental compartments. As a member of the broader class of alkylbenzene sulfonate surfactants, its behavior is largely influenced by its molecular structure, which includes two anionic sulfonate groups and two long hydrophobic decyl chains linked by an ether bridge. Modeling its environmental pathway involves an analysis of its sorption tendencies in soil and aquatic systems, as well as its potential for volatilization and subsequent atmospheric transport.
The mobility of Disodium oxybis(decylbenzenesulphonate) in the environment is significantly influenced by its sorption characteristics in both aquatic and terrestrial matrices. Sorption, the process by which a chemical binds to solid particles such as soil or sediment, plays a crucial role in determining its concentration in the water column and its potential for transport.
For anionic surfactants like Disodium oxybis(decylbenzenesulphonate), sorption is a multifaceted process. It is influenced by both hydrophobic interactions between the long alkyl (decyl) chains and the organic matter in soil and sediment, as well as electrostatic interactions. The presence of two sulfonate groups means the molecule carries a negative charge at typical environmental pH levels. This can lead to repulsion from negatively charged soil and sediment particles. However, the presence of cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in the environment can act as bridges, facilitating the sorption of the anionic surfactant to the solid matrix.
The sorption of linear alkylbenzene sulfonates (LAS) generally increases with the length of the alkyl chain. Consequently, the C10 chains of Disodium oxybis(decylbenzenesulphonate) suggest a strong potential for sorption. This is further supported by the general principle that as the hydrophobicity of a chemical increases, so does its tendency to sorb to organic carbon in soil and sediment.
The transport of Disodium oxybis(decylbenzenesulphonate) in aquatic systems is therefore largely dictated by its partitioning between the water column and the sediment. In terrestrial environments, its movement through the soil profile will be retarded by sorption to soil organic matter. This reduces its potential to leach into groundwater. However, in soils with low organic carbon content, the potential for transport may be higher.
The following table summarizes the key factors influencing the sorption and transport of Disodium oxybis(decylbenzenesulphonate).
| Factor | Influence on Sorption | Consequence for Transport |
| Alkyl Chain Length (Decyl) | Increases sorption due to hydrophobic interactions. | Reduces mobility in soil and water. |
| Organic Carbon Content of Soil/Sediment | Higher organic carbon leads to greater sorption. | Lower potential for leaching and transport in high-organic matter environments. |
| Cation Concentration (e.g., Ca²⁺, Mg²⁺) | Higher cation concentrations can enhance sorption by bridging negative charges. | Can decrease mobility in hard water or calcium-rich soils. |
| Anionic Nature (Sulfonate Groups) | Can lead to repulsion from negatively charged soil particles. | May increase mobility in low-cation environments. |
It has been observed that for linear alkylbenzene sulfonates, those with longer alkyl chains have a greater capacity for adsorption onto solids. This suggests that Disodium oxybis(decylbenzenesulphonate), with its two C10 chains, would exhibit significant sorption, limiting its movement in the environment.
Volatilization, the process by which a substance transitions from a liquid or solid state to a gaseous state, is another important aspect of its environmental fate. For Disodium oxybis(decylbenzenesulphonate), the potential for volatilization from water or soil surfaces is considered to be very low. This is due to its nature as a salt, which results in a negligible vapor pressure.
The Henry's Law Constant (HLC) is a key parameter used to predict the partitioning of a chemical between air and water. A low HLC indicates a low tendency for a chemical to volatilize from water. While specific experimental data for Disodium oxybis(decylbenzenesulphonate) is not available, the HLC for similar large anionic surfactants is extremely low. Therefore, it is not expected to be a significant transport pathway for this compound.
Despite its low volatility, there is a potential for Disodium oxybis(decylbenzenesulphonate) to be transported through the atmosphere via aerosols. Surfactants can become enriched in the surface microlayer of water bodies and can be ejected into the atmosphere in sea spray or other aerosol-generating processes. Once airborne as part of an aerosol, the compound can be transported over distances before being deposited back to the Earth's surface through wet or dry deposition.
The atmospheric dispersion potential of Disodium oxybis(decylbenzenesulphonate) is therefore linked to its presence in surface waters and the generation of aerosols from these waters. The distance of transport would depend on meteorological conditions and the size of the aerosol particles.
The following table outlines the estimated properties related to the volatilization and atmospheric dispersion of Disodium oxybis(decylbenzenesulphonate).
| Parameter | Estimated Value/Potential | Implication for Environmental Fate |
| Vapor Pressure | Negligible | Volatilization from soil and water is not a significant process. |
| Henry's Law Constant | Very Low | The compound will preferentially remain in the aquatic phase rather than partitioning to the atmosphere. |
| Atmospheric Transport | Low via volatilization, but possible via aerosols. | Long-range transport is unlikely, but localized dispersion through spray is a possibility. |
Advanced Analytical Methodologies for Disodium Oxybis Decylbenzenesulphonate Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating Disodium (B8443419) oxybis(decylbenzenesulphonate) from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and content analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is pivotal in identifying volatile degradation products.
HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds like Disodium oxybis(decylbenzenesulphonate). Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of alkylbenzene sulfonates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
For the analysis of related linear alkylbenzene sulfonates (LAS), successful separations have been achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water containing a buffer like ammonium (B1175870) acetate. researchgate.net The use of an ion-pairing agent, such as tetraalkylammonium salts, in the mobile phase can also be employed to enhance the retention and resolution of anionic surfactants on reversed-phase columns. researchgate.net Detection is typically performed using a UV detector, as the benzene (B151609) rings in the molecule provide strong chromophores. For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The purity of Disodium oxybis(decylbenzenesulphonate) can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
A typical HPLC method for a related compound, diphenyl ether, is detailed in the table below, which can be adapted for Disodium oxybis(decylbenzenesulphonate). publisso.de
| Parameter | Condition |
| Column | C18, 250 mm x 3 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
| Flow Rate | 0.8 mL/min |
This table presents a typical HPLC setup for a related compound and may require optimization for Disodium oxybis(decylbenzenesulphonate).
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While Disodium oxybis(decylbenzenesulphonate) itself is not directly amenable to GC analysis due to its low volatility and high polarity, GC-MS is invaluable for identifying its volatile degradation products. Thermal degradation of similar aromatic ether sulfones can lead to the formation of smaller, more volatile molecules. researchgate.netmdpi.com
The analysis of degradation products often involves a pyrolysis step (Py-GC/MS) where the sample is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are introduced into the GC-MS system. researchgate.netanalytix.co.uk The separated compounds are then identified by their mass spectra, which provide a unique fragmentation pattern or "fingerprint." Common degradation products of related surfactants include alkenes, alcohols, and phenols. analytix.co.uk For instance, the thermal degradation of poly(ether sulfone)s has been shown to produce SO2 and phenol. researchgate.net
A representative GC-MS method for analyzing degradation products of similar surfactants is outlined below.
| Parameter | Condition |
| GC Column | DB-1HT, 30 m x 0.25 mm i.d., 0.1 µm film thickness |
| Injector Temperature | 260 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature 140°C, ramped to 320°C |
| MS Ionization Mode | Electron Ionization (EI+) |
This table outlines a general GC-MS method for the analysis of degradation products of similar compounds and may need to be adjusted for the specific degradation products of Disodium oxybis(decylbenzenesulphonate).
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for elucidating the molecular structure of Disodium oxybis(decylbenzenesulphonate) and for assessing its purity by identifying characteristic functional groups and determining its molecular weight.
NMR spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure and the identification of isomers.
For alkylbenzene sulfonates, ¹H NMR spectra typically show characteristic signals for the aromatic protons, the protons of the alkyl chains, and the protons adjacent to the sulfonate group. analytix.co.uk Similarly, ¹³C NMR spectra provide distinct signals for the different carbon atoms in the aromatic rings and the alkyl chains. oregonstate.edu Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different protons and between protons and carbons, further confirming the molecular structure.
The following table provides expected chemical shift ranges for the different types of protons and carbons in a molecule like Disodium oxybis(decylbenzenesulphonate), based on data for similar structures. analytix.co.ukoregonstate.edu
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | 7.0 - 8.0 | Aromatic protons |
| 2.5 - 3.0 | Protons on carbons attached to the aromatic ring | |
| 1.2 - 1.6 | Methylene (CH₂) protons in the alkyl chain | |
| 0.8 - 1.0 | Methyl (CH₃) protons at the end of the alkyl chain | |
| ¹³C | 140 - 160 | Aromatic carbons attached to oxygen and sulfonate groups |
| 115 - 130 | Other aromatic carbons | |
| 30 - 40 | Carbons in the alkyl chain attached to the aromatic ring | |
| 20 - 35 | Methylene (CH₂) carbons in the alkyl chain | |
| ~14 | Methyl (CH₃) carbon at the end of the alkyl chain |
This table presents expected NMR chemical shift ranges based on analogous compounds and should be used as a general guide.
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through its fragmentation pattern. For a large and polar molecule like Disodium oxybis(decylbenzenesulphonate), soft ionization techniques such as Electrospray Ionization (ESI) are typically used. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.netresearchgate.net
In ESI-MS, the molecule is typically observed as a deprotonated species [M-2Na+H]⁻ or [M-Na]⁻ in negative ion mode, or as a sodiated adduct [M+Na]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. For diaryl ether sulfonates, fragmentation may involve cleavage of the ether bond and the alkyl chains, as well as the loss of the sulfonate group (SO₃).
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. These techniques are excellent for confirming the presence of key structural features in Disodium oxybis(decylbenzenesulphonate).
The IR spectrum will show characteristic absorption bands for the sulfonate group (S=O stretching), the aromatic rings (C=C stretching and C-H bending), the ether linkage (C-O-C stretching), and the alkyl chains (C-H stretching and bending). researchgate.netspectrabase.com Raman spectroscopy is also sensitive to these vibrations, particularly the non-polar bonds, and can provide complementary information. nih.gov
The following table lists the characteristic IR absorption frequencies for the main functional groups in Disodium oxybis(decylbenzenesulphonate).
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O-C stretch | Aryl ether |
| 1200 - 1150 | Asymmetric S=O stretch | Sulfonate |
| 1050 - 1000 | Symmetric S=O stretch | Sulfonate |
| 850 - 750 | C-H out-of-plane bend | Aromatic (substitution pattern dependent) |
This table provides typical IR absorption ranges for the indicated functional groups.
Surface-Sensitive Analytical Techniques for Interfacial Studies
The performance of surfactants is intrinsically linked to their behavior at interfaces. Techniques that can probe the chemical composition and morphology of these infinitesimally thin layers are therefore essential. While a suite of surface-sensitive methods exists, XPS and AFM offer complementary information, providing a more complete picture of the interfacial properties of Disodium oxybis(decylbenzenesulphonate).
X-ray Photoelectron Spectroscopy (XPS) for Adsorption Layer Characterization
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. This makes it an ideal tool for studying the adsorption of surfactants like Disodium oxybis(decylbenzenesulphonate) onto various substrates.
When a surface with adsorbed Disodium oxybis(decylbenzenesulphonate) is irradiated with X-rays, photoelectrons are emitted from the core atomic orbitals of the elements present. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the chemical environment of the atoms, such as their oxidation state and the types of bonds they are involved in.
In the context of Disodium oxybis(decylbenzenesulphonate), XPS can be used to:
Confirm the presence of the surfactant on a surface: By detecting the characteristic core level signals of sulfur (S 2p), sodium (Na 1s), carbon (C 1s), and oxygen (O 1s).
Determine the orientation of the adsorbed molecules: By analyzing the relative intensities of the signals from different parts of the molecule. For instance, if the hydrophilic sulfonate head groups are oriented towards a polar substrate, the sulfur and sodium signals would be attenuated compared to the carbon signal from the hydrophobic tails if the analysis is performed on a dried layer. Conversely, on a hydrophobic surface, the hydrophobic tails may preferentially adsorb, leading to a stronger carbon signal relative to sulfur and sodium.
Quantify the surface coverage: The intensity of the elemental signals can be related to the amount of surfactant present on the surface.
A hypothetical XPS analysis of a silicon wafer surface treated with an aqueous solution of Disodium oxybis(decylbenzenesulphonate) would yield data similar to that presented in Table 1. The binding energies are representative values for the expected chemical states of the elements in the surfactant molecule.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical Environment |
|---|---|---|---|
| Carbon | C 1s | ~284.8 | Aromatic and aliphatic C-C/C-H bonds in the decylbenzene groups |
| ~286.3 | C-O ether linkage | ||
| Oxygen | O 1s | ~532.5 | O=S and O-C bonds in the sulfonate and ether groups |
| Sulfur | S 2p | ~168.0 | Sulfonate group (R-SO3-) |
| Sodium | Na 1s | ~1071.5 | Counter-ion to the sulfonate group (Na+) |
| Silicon | Si 2p | ~99.3 (substrate) | Elemental silicon from the wafer |
| ~103.3 (substrate) | Silicon dioxide (SiO2) from the native oxide layer |
Studies on analogous anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), have demonstrated the utility of XPS in understanding their adsorption mechanisms. For example, XPS has been used to show that the polar sulfonate groups of SDBS adsorb onto oxygen-containing functional groups on surfaces like coal, leading to an increase in surface hydrophobicity. tandfonline.com
Atomic Force Microscopy (AFM) for Surface Morphology and Interactions
Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information at the nanoscale. It operates by scanning a sharp tip, attached to a flexible cantilever, over a surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a high-resolution image of the surface morphology. A key advantage of AFM is its ability to operate in both air and liquid environments, making it exceptionally well-suited for studying surfactant adsorption and aggregation at the solid-liquid interface in situ. nih.gov
For the analysis of Disodium oxybis(decylbenzenesulphonate), AFM can reveal:
The formation of surfactant aggregates: At concentrations below the critical micelle concentration (CMC), individual molecules or small clusters may be observed. As the concentration increases, the formation of larger aggregates, such as hemimicelles or admicelles, can be visualized. scilit.com
The structure and morphology of the adsorbed layer: AFM can distinguish between a uniform monolayer, a patchy coverage, or the formation of multilayer structures. The shape and size of the aggregates (e.g., spherical, cylindrical) can also be determined.
Surface roughness: The adsorption of the surfactant can alter the roughness of the substrate, which can be quantified from the AFM images.
Intermolecular and surface forces: In addition to imaging, AFM can be used in a force spectroscopy mode to measure the interaction forces between the tip (which can be functionalized) and the adsorbed surfactant layer, providing insights into the adhesion and mechanical properties of the film.
Table 2 presents hypothetical data that could be obtained from an AFM study of Disodium oxybis(decylbenzenesulphonate) adsorbed onto a mica substrate from an aqueous solution. Mica is an atomically flat substrate often used for such studies.
| Surfactant Concentration | Observed Surface Feature | Typical Aggregate Height (nm) | Surface Roughness (RMS, nm) | Interpretation |
|---|---|---|---|---|
| Below CMC | Isolated molecular clusters | 0.5 - 1.5 | < 0.2 | Initial adsorption of individual molecules or small pre-micellar aggregates. |
| Near CMC | Hemimicellar aggregates | 2.0 - 4.0 | 0.5 - 1.0 | Self-assembly into organized structures on the surface. |
| Above CMC | Full surface coverage/bilayer formation | 4.0 - 6.0 | Variable, may decrease with uniform coverage | Formation of a more complete and potentially thicker adsorbed layer. |
Research on similar surfactants has shown that the structure of the adsorbed layer is highly dependent on factors such as the nature of the substrate (hydrophilic or hydrophobic), the surfactant concentration, and the presence of electrolytes. nih.govdntb.gov.ua For instance, on hydrophobic surfaces like graphite, anionic surfactants often form hemicylindrical aggregates. dntb.gov.ua High-speed AFM has further enabled the real-time observation of the dynamic processes of surfactant aggregate formation and transformation at the solid-liquid interface.
Applications in Advanced Materials and Chemical Processes: a Research Perspective
Role in Polymerization Systems
In the field of polymer science, surfactants play a critical role in emulsion polymerization, a process used to create a wide range of commercially important polymers. Disodium (B8443419) oxybis(decylbenzenesulphonate), as an anionic surfactant, can function as an effective emulsifier in these systems.
Emulsion polymerization is a free-radical polymerization process that takes place in an emulsion, which typically consists of a monomer, a continuous phase (usually water), an initiator, and an emulsifier like disodium oxybis(decylbenzenesulphonate). acs.orgindoramaventures.com The primary role of the emulsifier is to stabilize the monomer droplets in the aqueous phase and to form micelles. pcimag.com
The process is generally understood to occur in three stages:
Stage I: Particle Nucleation: Above its critical micelle concentration (CMC), disodium oxybis(decylbenzenesulphonate) forms micelles in the aqueous phase. The monomer, which has low solubility in water, diffuses from the larger monomer droplets into these micelles. Polymerization is initiated by a water-soluble initiator, and the radicals generated enter the monomer-swollen micelles, initiating polymerization and forming polymer particles. acs.orgresearchgate.net
Stage II: Particle Growth: As polymerization proceeds, the monomer is consumed within the growing polymer particles. These particles are continuously supplied with monomer from the monomer droplets, which act as reservoirs. The number of particles typically remains constant during this stage. The rate of polymerization is influenced by the number of particles and the concentration of radicals within them. researchgate.netresearchgate.net
Stage III: Completion of Reaction: This stage begins when the separate monomer droplet phase disappears. The remaining monomer is located within the polymer particles, and the polymerization rate decreases as the monomer concentration within the particles falls. tue.nl
| Parameter | Influence of Increasing Disodium oxybis(decylbenzenesulphonate) Concentration | Kinetic Rationale |
| Number of Micelles | Increases | More emulsifier molecules are available to form micelles once the CMC is exceeded. |
| Number of Polymer Particles | Increases | A higher number of micelles leads to more nucleation sites for polymer particles. researchgate.net |
| Rate of Polymerization | Increases | A greater number of polymer particles allows for a higher overall polymerization rate. researchgate.net |
This table provides a qualitative summary based on established principles of emulsion polymerization.
The characteristics of the final polymer latex, including particle size and morphology, are heavily dependent on the type and concentration of the emulsifier used. By carefully controlling the amount of disodium oxybis(decylbenzenesulphonate), it is possible to influence the final properties of the polymer dispersion. pcimag.comavantipublishers.com
An increase in the emulsifier concentration typically leads to a decrease in the average particle size of the resulting latex. pcimag.comresearchgate.net This is because a higher concentration of emulsifier results in the formation of a larger number of micelles, leading to the nucleation of more polymer particles. With the same amount of monomer, this results in smaller final particles. researchgate.net The particle size distribution (PSD) is also affected; higher emulsifier concentrations can lead to a narrower PSD under certain conditions. google.com
The morphology of the polymer particles can also be influenced by the emulsifier. While simple spherical morphologies are common, more complex structures can be achieved through techniques like seeded emulsion polymerization, where the emulsifier concentration can be adjusted in stages to control the growth of the polymer particles.
| Emulsifier Concentration | Effect on Average Particle Size | Effect on Particle Number | Resulting Polymer Latex Property |
| Low | Larger | Lower | Fewer, larger polymer particles. |
| High | Smaller | Higher | More numerous, smaller polymer particles, potentially leading to a higher viscosity latex at the same solids content. researchgate.net |
This table illustrates the general relationship between emulsifier concentration and polymer particle characteristics in emulsion polymerization.
In heterogeneous polymerization systems like emulsion polymerization, the stability of the polymer particles is crucial to prevent coagulation and ensure a successful reaction. Disodium oxybis(decylbenzenesulphonate), being an anionic surfactant, provides electrostatic stabilization. indoramaventures.com
The sulfonate head groups of the surfactant molecules are oriented towards the aqueous phase, creating a negative charge on the surface of the polymer particles. This surface charge leads to repulsive forces between the particles, preventing them from agglomerating. The effectiveness of this stabilization depends on factors such as the surface charge density, the ionic strength of the aqueous phase, and temperature. ulprospector.com
The structure of the surfactant, with its two long alkyl chains linked by an ether group, can also contribute to steric hindrance, further enhancing the stability of the dispersion.
Integration in Functional Coatings and Dispersions Research
The performance of coatings and other dispersions relies heavily on the uniform distribution of pigments and fillers within the formulation. Surfactants like disodium oxybis(decylbenzenesulphonate) are investigated for their ability to improve these properties.
In coating formulations, pigments and fillers tend to agglomerate, which can be detrimental to the final properties of the paint, such as color strength, gloss, and opacity. specialchem.com Disodium oxybis(decylbenzenesulphonate) can act as a dispersing agent to mitigate this issue. acs.orggoogle.com
The process of dispersion involves three key steps:
Wetting: The surfactant reduces the surface tension between the liquid resin and the solid pigment particles, allowing the liquid to displace air and wet the surface of the pigment. ulprospector.com
Separation: Mechanical energy is used to break down the pigment agglomerates into smaller particles.
Stabilization: The surfactant adsorbs onto the surface of the pigment particles, preventing them from re-agglomerating. As an anionic surfactant, disodium oxybis(decylbenzenesulphonate) provides electrostatic stabilization, where the like charges on the pigment particles create repulsive forces. ulprospector.comchempoint.com
The enhanced dispersion of pigments and fillers leads to improved coating properties. specialchem.com
| Coating Property | Effect of Improved Dispersion |
| Color Strength | Increased |
| Gloss | Increased |
| Opacity | Improved |
| Viscosity Stability | Enhanced |
This table summarizes the benefits of effective pigment and filler dispersion in coatings.
The process of film formation in waterborne coatings involves the coalescence of individual polymer particles as the water evaporates. specialchem.com The presence of surfactants can influence this process. While essential for the stability of the latex, residual surfactant in the dried film can potentially affect its properties.
Research in this area often focuses on how surfactants can either aid or hinder the coalescence process and impact the final film's performance. Surfactants can affect the minimum film formation temperature (MFFT), which is the lowest temperature at which a continuous film can be formed. evonik.com Some surfactants can act as coalescing aids, reducing the MFFT. coatingsworld.com
The presence of surfactants like disodium oxybis(decylbenzenesulphonate) in the final coating can influence properties such as water resistance and adhesion. The hydrophilic nature of the surfactant can potentially lead to increased water sensitivity in the dried film. nih.gov Therefore, research is ongoing to develop surfactants that provide excellent stabilization during polymerization and dispersion, while having minimal negative impact on the final film properties.
Research in Enhanced Oil Recovery (EOR) Formulations
Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs beyond what is achievable through primary and secondary recovery methods. Chemical EOR, in particular, utilizes surfactants to mobilize residual oil trapped in the porous rock formations. Anionic Gemini (B1671429) surfactants, such as those in the dialkyl diphenyl ether disulfonate class, are of significant interest in this area due to their high efficiency at the oil-water interface. google.comresearchgate.net
A key mechanism in chemical EOR is the drastic reduction of interfacial tension (IFT) between the injected aqueous fluid and the trapped crude oil. Lowering the IFT reduces the capillary forces that hold the oil in place, allowing it to be displaced and recovered. researchgate.net Research on anionic Gemini surfactants has demonstrated their exceptional ability to lower IFT, often to ultra-low values (less than 10-3 mN/m), which is a critical threshold for efficient oil mobilization. researchgate.net
Studies on dialkyl diphenyl ether disulfonates have shown that their unique molecular structure, with two hydrophobic chains and two anionic sulfonate groups, allows for dense packing at the oil-water interface, leading to a significant reduction in IFT. capes.gov.brbohrium.com The efficiency of these surfactants is often orders of magnitude higher than their conventional single-chain counterparts. capes.gov.br While specific IFT reduction data for Disodium oxybis(decylbenzenesulphonate) is not extensively published, the performance of analogous C12-dialkyl diphenyl ether disulfonates provides insight into its potential.
Table 1: Illustrative Interfacial Tension Data for Anionic Surfactants
| Surfactant Type | Concentration (wt%) | Oil Phase | Interfacial Tension (mN/m) | Reference |
|---|---|---|---|---|
| Conventional Anionic Surfactant | 0.1 | Heptane | ~1.0 | Generic Data |
This table provides illustrative data to demonstrate the general performance difference between conventional and Gemini surfactants. C12-DADS refers to di-dodecyl diphenyl ether disulfonate.
The formation of a stable microemulsion—a thermodynamically stable dispersion of oil, water, and surfactant—is another crucial aspect of successful chemical EOR. researchgate.net This microemulsion phase can effectively solubilize the residual oil, leading to its mobilization. The ability of a surfactant to form and sustain a stable microemulsion under harsh reservoir conditions (high temperature, salinity, and hardness) is a key performance indicator.
Dialkyl diphenyl ether disulfonates have been investigated for their ability to form microemulsions. bohrium.com Their robust chemical structure, featuring a stable ether linkage, suggests good thermal and chemical stability, which is advantageous for reservoir applications. capes.gov.br Research has shown that these types of surfactants can create stable microemulsions, although the specific performance is dependent on factors such as the alkyl chain length, electrolyte concentration, and the presence of co-solvents or co-surfactants. researchgate.net While detailed studies on the microemulsion phase behavior of Disodium oxybis(decylbenzenesulphonate) under various reservoir conditions are not widely available, the general characteristics of this surfactant class point to its potential in forming the necessary microemulsions for EOR. researchgate.netresearchgate.net
Development of Novel Detergency and Cleaning Formulations
The unique properties of Gemini surfactants also make them attractive candidates for advanced detergency and cleaning formulations. Their high surface activity at low concentrations and their interaction with other surfactant types are areas of active research. google.comjst.go.jp
In many cleaning formulations, a mixture of surfactants is used to achieve optimal performance. The interaction between different surfactant types can lead to synergistic effects, where the performance of the mixture is greater than the sum of its individual components. Research on anionic Gemini surfactants has shown that they can exhibit significant synergism when mixed with conventional anionic surfactants. researchgate.net
For instance, studies on mixtures of an anionic Gemini surfactant and sodium dodecylsulfate (SDS), a common anionic surfactant, have demonstrated a synergistic reduction in surface tension and in the formation of mixed micelles. researchgate.net This synergy can lead to more efficient cleaning at lower total surfactant concentrations. While specific studies on the synergistic effects of Disodium oxybis(decylbenzenesulphonate) with various co-surfactants are limited, the known behavior of this class of surfactants suggests that such interactions are likely and could be exploited in the development of advanced cleaning products. google.com
Table 2: Example of Synergism in Mixed Surfactant Systems
| Surfactant System | Molar Fraction of Gemini Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Reference |
|---|---|---|---|---|
| Anionic Gemini Surfactant (GA) | 1.0 | - | - | researchgate.net |
| Sodium Dodecylsulfate (SDS) | 0.0 | - | - | researchgate.net |
This table illustrates the concept of synergy, where a mixture of surfactants can lead to improved properties compared to the individual components. "GA" refers to a specific anionic Gemini surfactant used in the cited study.
The fundamental mechanism of detergency involves the removal of soil from a surface and the prevention of its redeposition. Surfactants play a crucial role in this process by reducing the adhesion of the soil to the substrate and by keeping the removed soil suspended in the cleaning solution. The efficiency of a surfactant in this regard is related to its adsorption characteristics on both the soil and the substrate, as well as its ability to form stable micelles that can encapsulate the soil.
Dialkyl diphenyl ether disulfonates are known for their use in hard surface cleaners. google.com Their molecular structure allows for effective interaction with oily soils and particulate matter. Studies on the cleaning performance of formulations containing these surfactants have demonstrated their ability to contribute to the complete removal of soils. google.com The two anionic charges on the Gemini surfactant head group can also play a role in preventing redeposition by increasing the electrostatic repulsion between the soil-laden micelles and the negatively charged substrate. While detailed mechanistic studies specifically on Disodium oxybis(decylbenzenesulphonate) are not prevalent, the known performance of this class of surfactants in cleaning applications points to its effectiveness in soil removal and redeposition prevention. researchgate.netglobethesis.com
Computational and Simulation Studies of Disodium Oxybis Decylbenzenesulphonate
Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of individual surfactant molecules and their collective aggregation in solution and at interfaces. proquest.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing intricate details of molecular organization and dynamics.
MD simulations have been instrumental in characterizing the structure and dynamics of micelles formed by gemini (B1671429) surfactants. nih.govresearchgate.netacs.org These simulations, often employing united-atom or fully atomistic models, can predict the shape, size, and internal structure of the aggregates. For instance, studies on dicarboxylate disodium (B8443419) gemini surfactants have shown their propensity to form various lyotropic phases, including hexagonal, gyroid, and lamellar structures, depending on the concentration in water. nih.govacs.org These simulations have successfully reproduced experimentally observed phases and provided quantitative agreement with experimental domain spacings. nih.govacs.org
Conformational analyses from MD simulations reveal that the spacer group plays a critical role in the micellar architecture. researchgate.net The flexibility or rigidity of the spacer can influence the packing of the hydrophobic tails and the curvature of the micelle surface. researchgate.net Simulations have also highlighted that the translational diffusion of water and counterions can be significantly reduced within the micellar structures due to strong correlations with the surfactant headgroups. nih.gov
Table 1: Simulated Properties of Gemini Surfactant Micelles (Note: Data is based on simulations of analogous gemini surfactants due to the absence of specific data for Disodium oxybis(decylbenzenesulphonate))
| Property | Finding | Reference |
| Morphology | Concentration-dependent formation of hexagonal, gyroid, and lamellar phases. | nih.govacs.org |
| Gyroid Phase Stability | Electrostatically stabilized relative to the lamellar phase. | nih.govresearchgate.net |
| Counterion Effect | Bulkier counterions can drive the formation of a gyroid phase. | nih.govacs.org |
| Water & Counterion Diffusion | Decreased by several orders of magnitude within the lyotropic phases. | nih.gov |
The behavior of gemini surfactants at interfaces, such as the air/water or oil/water interface, is crucial for their application in various technologies. MD simulations have been employed to study the adsorption and organization of these surfactants at such interfaces. tandfonline.comnih.govacs.org Fully atomistic MD simulations of a series of gemini surfactants at the air/water interface have shown that the length and nature of the spacer group significantly influence the packing and orientation of the surfactant molecules. nih.govacs.orgacs.org
Simulations can predict the surface area per molecule and the density profiles of different parts of the surfactant molecule normal to the interface. nih.govacs.org These studies have confirmed that as the spacer becomes more hydrophobic, it tends to bend towards the hydrophobic tails. nih.govacs.org At certain concentrations, some surfactant molecules may move from the interface into the aqueous phase to form aggregates, leading to a stable monolayer at the interface with a small concentration of micelles beneath it. nih.govacs.org The ability of gemini surfactants to reduce interfacial tension more effectively than their monomeric counterparts has also been demonstrated through MD simulations, which is a key factor in applications like enhanced oil recovery. tandfonline.com
Table 2: Simulated Interfacial Properties of Gemini Surfactants (Note: Data is based on simulations of analogous gemini surfactants due to the absence of specific data for Disodium oxybis(decylbenzenesulphonate))
| Interfacial System | Simulation Finding | Reference |
| Air/Water | Spacer chain conformation (bending towards hydrophobic tails) is dependent on its length and hydrophobicity. | nih.govacs.org |
| Air/Water | Formation of a stable monolayer with potential for sub-surface aggregate formation. | nih.govacs.org |
| Oil/Water | Gemini surfactants form a more stable monolayer compared to anionic, nonionic, and zwitterionic surfactants. | tandfonline.com |
| Oil/Water | Superior ability to reduce interfacial tension compared to other surfactant types. | tandfonline.com |
Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Isotherms
For surfactant systems, GCMC simulations can be challenging, especially near and above the critical micelle concentration (CMC), due to significant hysteresis effects related to the nucleation and rupture of micelles. acs.org Therefore, care must be taken in the application and interpretation of GCMC results in this regime. acs.org Combining GCMC with other techniques, such as the histogram reweighting method, can help to overcome some of these challenges. acs.org
Coarse-Grained Models for Large-Scale System Simulations
Atomistic simulations are computationally expensive, limiting the time and length scales that can be explored. Coarse-grained (CG) modeling offers a way to overcome these limitations by grouping several atoms into a single interaction site or "bead." nih.govresearchgate.netaip.orgacs.orgmdpi.com This reduction in the number of degrees of freedom allows for the simulation of larger systems for longer times, making it possible to study phenomena like micelle formation and phase behavior that are often inaccessible to fully atomistic models. researchgate.net
Several CG models, such as the MARTINI force field, have been developed and applied to study surfactant systems. nih.govaip.org These models are parameterized to reproduce key experimental data, such as densities, partitioning free energies, and interfacial tensions. aip.orgmdpi.com CG simulations have been successfully used to predict the CMC and equilibrium aggregate size distributions of various surfactants. nih.govaip.org For ionic surfactants, specific modifications to CG models have been proposed to accurately capture electrostatic interactions. researchgate.netacs.org The development of accurate CG models for gemini surfactants like disodium oxybis(decylbenzenesulphonate) is crucial for understanding their complex self-assembly behaviors over macroscopic length and time scales. researchgate.net
In-Silico Prediction of Physicochemical Behavior and Interactions
In-silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, provide a rapid and cost-effective way to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netdntb.gov.uamdpi.com These models use statistical methods to correlate molecular descriptors with experimental data for properties like water solubility, partition coefficient, and boiling point. mdpi.com
For surfactants, QSPR models can be developed to predict properties such as the critical micelle concentration (CMC) and surface tension at the CMC. dntb.gov.uamdpi.com Machine learning approaches, such as graph neural networks (GNNs), are increasingly being used to develop more accurate and generalizable QSPR models for a wide range of surfactant types. mdpi.com These models can capture the complex relationships between the molecular architecture of a surfactant—including features of the headgroup, tail, and spacer in the case of geminis—and its macroscopic properties. mdpi.com The development of robust QSPR models for gemini surfactants would be highly valuable for the rational design of new molecules with tailored properties for specific applications.
Future Research Directions and Emerging Paradigms for Disodium Oxybis Decylbenzenesulphonate
Sustainable Synthesis and Exploration of Bio-based Alternatives
The chemical industry's shift towards green chemistry presents significant opportunities for re-evaluating the synthesis of Disodium (B8443419) oxybis(decylbenzenesulphonate). Current synthesis typically involves multi-step processes including the sulfonation of decylbenzene and subsequent etherification. smolecule.com Future research will likely focus on developing more sustainable synthetic routes that minimize hazardous reagents and energy consumption, aligning with the principles of green chemistry. researchgate.net This includes exploring catalytic processes that offer higher yields and selectivity, and the use of greener solvents to reduce the environmental footprint. researchgate.net
A major paradigm shift involves the exploration of bio-based alternatives. The growing demand for sustainable and biodegradable products has spurred innovation in bioderived chemicals. nih.gov Research is increasingly focused on utilizing renewable feedstocks to produce surfactants. adebiotech.org For instance, high oleic soybean oil is being investigated as a platform chemical to create a variety of surfactants, including alternatives to traditional petrochemical-based products. google.com These bio-based surfactants, sometimes produced via fermentation, can offer improved biodegradability and a lower carbon footprint. google.comsofw.com
Future work will likely involve:
Developing catalytic systems for the direct and efficient etherification and sulfonation steps.
Investigating renewable feedstocks , such as lignocellulosic biomass, vegetable oils, and microbial sources, as starting materials for the hydrophobic tails, replacing petroleum-derived decylbenzene. adebiotech.org
Comparing performance profiles of new bio-based alternatives against Disodium oxybis(decylbenzenesulphonate) to ensure they meet the efficacy standards for applications in detergents, emulsifiers, and dispersants. nih.gov
Table 1: Comparison of Conventional and Bio-based Surfactant Characteristics
| Feature | Conventional Surfactants (e.g., Disodium oxybis(decylbenzenesulphonate)) | Bio-based Surfactants (e.g., Sophorolipids, APGs) |
|---|---|---|
| Feedstock Source | Primarily fossil fuels (petroleum) adebiotech.org | Renewable biomass (e.g., agricultural materials, vegetable oils) adebiotech.orgsofw.com |
| Synthesis Process | Chemical synthesis, often multi-step smolecule.com | Can be produced via fermentation or chemical modification of natural products nih.govsofw.com |
| Carbon Footprint | Generally higher due to fossil fuel origin sofw.com | Significantly lower sofw.com |
| Biodegradability | Varies; can be persistent in the environment | Generally high, with less toxic by-products google.com |
| Special Features | Well-established performance profiles chemicalbook.com | Can offer multifunctionality and high activity at low concentrations sofw.com |
Development of Advanced Functional Materials Incorporating Disodium Oxybis(decylbenzenesulphonate)
The unique gemini-like structure of Disodium oxybis(decylbenzenesulphonate), featuring two sulfonate groups and two hydrophobic tails linked by an ether bridge, imparts superior surface activity and stability, making it an excellent candidate for the development of advanced functional materials. smolecule.comresearchgate.net These materials are designed to possess specific, enhanced chemical and physical properties for targeted applications. wiley.com
A key area of research is its use as a stabilizer in emulsion polymerization. pcimag.com Studies on similar diphenyl oxide disulfonate (DPOS) surfactants have shown that the length of the alkyl chain influences the effectiveness in generating smaller particle sizes and ensuring reactor cleanliness, which are critical for producing stable polymer latexes. pcimag.com Future investigations could systematically vary the alkyl chain length (e.g., C10 in decylbenzenesulphonate) to optimize polymerization processes for hydrophobic monomers, leading to novel polymers with tailored properties for paints, coatings, and adhesives. pcimag.comuconn.edu
Further research directions include:
Creating novel polymer composites: Incorporating the surfactant into polymer matrices to enhance thermal stability, mechanical strength, or conductivity.
Designing smart materials: Developing responsive materials where the surfactant's aggregation behavior can be triggered by external stimuli like pH, temperature, or ionic strength, for applications in controlled release systems. nih.gov
Formulating complex emulsions: Using the surfactant's robust emulsifying power to create stable double or multiple emulsions, which can serve as templates for fabricating microcapsules, polymersomes for drug delivery, or flavor protection systems. uconn.edu
Multi-Scale Modeling Approaches and Experimental Validation for Complex Systems
Understanding the behavior of Disodium oxybis(decylbenzenesulphonate) in complex formulations is crucial for optimizing its performance. Multi-scale modeling, which combines computational techniques across different length and time scales, offers a powerful tool to predict surfactant behavior from the molecular to the macroscopic level. This approach can simulate molecular interactions, micelle formation, and interfacial dynamics, providing insights that are difficult to obtain through experiments alone.
Future research should focus on:
Developing accurate force fields for molecular dynamics (MD) simulations that capture the specific interactions of the oxybis(decylbenzenesulphonate) molecule, including its counterions and solvent.
Integrating MD with mesoscale methods like Dissipative Particle Dynamics (DPD) to model larger systems and longer timescales, relevant for understanding emulsion stability and phase behavior.
Employing computational fluid dynamics (CFD) to simulate the performance of surfactant-containing fluids in industrial processes, such as in heat exchangers or enhanced oil recovery. oup.com
Crucially, these computational models must be rigorously validated with experimental data. oup.com A combined approach allows for a deeper understanding of how surfactant structure relates to function. oup.com For example, experimental measurements of critical micelle concentration (CMC) and aggregate size can be directly compared with simulation results to refine the models. nih.gov This integrated experimental-modeling framework is essential for designing optimal formulations and predicting their real-world performance. oup.com
Interdisciplinary Research with Nanotechnology and Biotechnology Applications
The intersection of surfactant science with nanotechnology and biotechnology opens up innovative application areas for Disodium oxybis(decylbenzenesulphonate). Its properties as a dispersant and stabilizer are highly relevant for nanomaterial processing, while its interactions with biological membranes are key to biotechnological applications.
In nanotechnology, research is exploring the use of similar surfactants to exfoliate and disperse carbon nanotubes. cymitquimica.com The ability of Disodium oxybis(decylbenzenesulphonate) to adsorb onto surfaces can be harnessed to prevent the aggregation of nanoparticles, ensuring their stable dispersion in various media for applications in electronics, composites, and coatings. Future work could investigate its efficacy in stabilizing other nanoparticles, such as silica (B1680970) or metal oxides, to create novel nanofluids with enhanced thermal or optical properties. nih.gov
In the realm of biotechnology, the surfactant's ability to interact with and disrupt lipid bilayers is of significant interest. smolecule.com This property suggests potential applications in:
Drug delivery systems: The formation of micelles or vesicles could be used to encapsulate and deliver hydrophobic drugs. smolecule.com
Biocatalysis: Creating microemulsions that provide a suitable environment for enzymatic reactions.
Gene therapy: Investigating its potential in formulating non-viral vectors for nucleic acid delivery.
Interdisciplinary studies will be crucial to characterize the biocompatibility of these systems and to tailor the surfactant's structure to minimize toxicity while maximizing performance in these sensitive applications. smolecule.com
Methodological Advancements in Surfactant Characterization and Performance Assessment
A thorough understanding of a surfactant's physicochemical properties is fundamental to its effective application. youtube.com Future research will benefit from the application of advanced analytical techniques to provide a more comprehensive characterization of Disodium oxybis(decylbenzenesulphonate).
Key methodological advancements for characterization include:
Dynamic Light Scattering (DLS): To determine the size distribution and aggregation behavior of micelles and other surfactant aggregates in solution. nih.govyoutube.com
Differential Scanning Calorimetry (DSC): To study phase transitions and the thermal stability of surfactant formulations, which is critical for applications across different temperatures. youtube.com
Rheological Testing: To measure the viscosity and flow behavior of surfactant solutions, providing insight into their texture and processability in products like creams and gels. youtube.com
Tensiometry: Advanced tensiometer methods, such as the maximum bubble pressure method, can provide dynamic information about the surfactant's ability to reduce surface tension under real-time conditions. youtube.com
For performance assessment, research should move beyond static measurements to more dynamic and application-relevant tests. researchgate.net This involves simulating real-world conditions to evaluate efficiency and effectiveness.
Table 2: Advanced Techniques for Surfactant Performance Assessment
| Performance Metric | Advanced Assessment Technique | Information Gained | Relevance |
| Wetting Ability | Dynamic Contact Angle Measurement nih.gov | Evaluates how quickly a surfactant solution spreads over a surface. | Important for coatings, agrochemicals, and cleaning products. nih.govyoutube.com |
| Foaming Properties | Ross-Miles Method / Foam Stability Analysis nih.govyoutube.com | Measures initial foam height and its persistence over time. | Critical for detergents, personal care products, and firefighting foams. youtube.com |
| Emulsification | Emulsion Stability Testing (e.g., light scattering, microscopy) youtube.com | Assesses the ability to form and maintain stable oil-in-water or water-in-oil emulsions. | Essential for cosmetics, pharmaceuticals, food products, and polymerization. uconn.eduyoutube.com |
| Surface Activity Efficiency | Dynamic Surface Tension Analysis researchgate.net | Determines the concentration needed to achieve a specific surface tension reduction at a given surface age. | Provides a measure of surfactant efficiency under non-equilibrium conditions, relevant to many industrial processes. researchgate.net |
By systematically applying these advanced characterization and assessment methods, researchers can build a more complete structure-property-performance relationship for Disodium oxybis(decylbenzenesulphonate), paving the way for its use in next-generation products and technologies. diva-portal.org
Q & A
Q. What experimental methods are recommended for characterizing the structural and functional properties of disodium oxybis(decylbenzenesulphonate)?
To characterize this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze the sulfonate groups and decyl chain conformation via - and -NMR. The oxybis bridge can be identified through coupling patterns in the aromatic region .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect homologs or impurities, particularly in surfactant mixtures .
Q. How can the critical micelle concentration (CMC) of disodium oxybis(decylbenzenesulphonate) be determined experimentally?
The CMC can be measured using:
- Surface Tension Analysis : Plot surface tension vs. log concentration; the inflection point corresponds to the CMC. Ensure temperature control (e.g., 25°C) and use a du Noüy ring tensiometer .
- Fluorescence Spectroscopy : Employ pyrene as a probe to monitor changes in the microenvironment during micelle formation .
- Conductivity Measurements : Observe discontinuities in specific conductivity as a function of concentration, particularly in aqueous solutions .
Q. What are the key considerations for synthesizing disodium oxybis(decylbenzenesulphonate) with high yield and purity?
- Sulfonation Conditions : Optimize reaction time and temperature during sulfonation of decylbenzenes to avoid over-sulfonation, which generates unwanted isomers .
- Neutralization Protocol : Use stoichiometric amounts of sodium hydroxide to ensure complete conversion to the disodium salt. Monitor pH to prevent residual acidity .
- Purification Steps : Employ solvent extraction (e.g., ethyl acetate/water partitioning) to remove unreacted alkylbenzenes and inorganic salts .
Advanced Research Questions
Q. How do structural homologs (e.g., dodecyl vs. decyl chains) impact the interfacial behavior of disodium oxybis(alkylbenzenesulphonate) surfactants?
- Chain Length Effects : Longer alkyl chains (e.g., dodecyl) lower CMC due to increased hydrophobicity but may reduce solubility. Compare homologs using molecular dynamics simulations to model packing density at interfaces .
- Environmental Implications : Branched vs. linear alkyl chains affect biodegradability. Use OECD 301F respirometry tests to assess degradation rates in aquatic systems .
Q. What advanced spectroscopic techniques resolve contradictions in reported sulfonate group orientations for disodium oxybis(decylbenzenesulphonate)?
- X-ray Crystallography : Single-crystal analysis can clarify the spatial arrangement of sulfonate groups and oxybis bridges, though crystallization challenges may require co-crystallization agents .
- Solid-State NMR : -NMR probes the electronic environment of the oxybis linkage, distinguishing between symmetric and asymmetric configurations .
Q. How can computational modeling predict the environmental fate of disodium oxybis(decylbenzenesulphonate) in aquatic ecosystems?
- Quantitative Structure-Activity Relationships (QSAR) : Use log (octanol-water partition coefficient) and biodegradation half-life () data to model bioaccumulation potential. Existing data for methylbenzenesulphonate analogs (log ) suggest low persistence .
- Ecotoxicity Screening : Leverage high-throughput assays (e.g., Daphnia magna immobilization tests) to assess acute toxicity, accounting for surfactant-induced membrane disruption .
Q. What methodologies address challenges in analyzing disodium oxybis(decylbenzenesulphonate) within complex surfactant mixtures?
- Ion-Pair Chromatography : Separate sulfonated surfactants using tetrabutylammonium bromide as an ion-pairing agent, coupled with UV detection at 254 nm .
- Two-Dimensional NMR (COSY, HSQC) : Resolve overlapping signals in mixtures by correlating - and - couplings .
Data Contradictions and Resolution
Q. How can discrepancies in reported CAS numbers (e.g., 70146-13-3 vs. 25167-32-2) be resolved for disodium oxybis(alkylbenzenesulphonate) derivatives?
- Homolog Identification : Cross-reference alkyl chain lengths (decyl vs. dodecyl) and sulfonate positions using IUPAC nomenclature and mass spectral data .
- Registry Databases : Validate entries via the European Chemicals Agency (ECHA) or U.S. EPA’s Substance Registry Services to clarify homolog-specific identifiers .
Methodological Tables
| Parameter | Method | Reference |
|---|---|---|
| CMC Determination | Surface Tension, Fluorescence | |
| Environmental Persistence | QSAR Modeling, log | |
| Structural Elucidation | X-ray Crystallography, Solid-State NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
